5-(1H-1,2,4-triazol-1-yl)pentan-2-ol
CAS No.:
Cat. No.: VC18210053
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O |
|---|---|
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 5-(1,2,4-triazol-1-yl)pentan-2-ol |
| Standard InChI | InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3 |
| Standard InChI Key | KQSJOZBQEHPRIG-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCN1C=NC=N1)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol derives from a five-carbon aliphatic chain (pentan-2-ol) substituted at the fifth position with a 1,2,4-triazole ring. Its molecular formula is C₇H₁₁N₃O, corresponding to a molecular weight of 153.19 g/mol. The hydroxyl group at C2 and the triazole at C5 create a polar-nonpolar dichotomy, influencing solubility and intermolecular interactions.
Stereochemical Considerations
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol can be inferred from analogous triazole-alcohol preparations. A plausible route involves:
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Nucleophilic Substitution: Reacting 5-bromopentan-2-ol with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃) to facilitate triazole incorporation .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a terminal alkyne-functionalized pentanol precursor, though this method is more common for 1,2,3-triazoles .
Key Reaction Conditions
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Solvent Systems: Ethanol (EtOH) or dimethylformamide (DMF) are typical for triazole alkylation .
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Catalysts: Triethylamine (Et₃N) may enhance nucleophilic displacement efficiency .
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Temperature: Reflux conditions (70–80°C) are often employed to achieve moderate yields .
Physicochemical Properties
Thermal Stability and Melting Point
While experimental data for this compound are unavailable, structurally related triazole-alcohols exhibit melting points between 65°C and 153°C . For example:
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(2R)-2-(4-Chlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]hexanenitrile: 65.5°C .
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(1Z,3S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol: 153°C .
The absence of aromatic chlorination or methyl groups in 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol suggests a lower melting point, likely near 80–100°C.
Solubility Profile
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Polar Solvents: High solubility in ethanol, methanol, and DMF due to hydrogen bonding with the hydroxyl and triazole groups.
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Nonpolar Solvents: Limited solubility in hexane or toluene.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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O–H Stretch: 3200–3400 cm⁻¹ (broad).
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Triazole Ring Vibrations: 1550–1600 cm⁻¹ (C=N stretching), 1450–1500 cm⁻¹ (C–N stretching).
Chemical Reactivity and Functionalization
Hydroxyl Group Reactions
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Esterification: Reaction with acetyl chloride forms 5-(1H-1,2,4-triazol-1-yl)pentan-2-yl acetate.
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Oxidation: Controlled oxidation with Jones reagent yields 5-(1H-1,2,4-triazol-1-yl)pentan-2-one.
Triazole Ring Modifications
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Alkylation: Quaternary ammonium salts form via alkylation at N4 of the triazole .
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Metal Coordination: The triazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or material applications .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Triazole derivatives are pivotal in antifungal agents (e.g., fluconazole). The hydroxyl group in this compound could serve as a handle for prodrug synthesis or solubility enhancement .
Agrochemical Development
Analogous compounds like diclobutrazol (a plant growth regulator) suggest potential utility in crop protection or yield optimization.
Polymer Science
Incorporating triazole-alcohol monomers into polyurethanes or epoxy resins could enhance thermal stability and crosslinking density .
Future Research Directions
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Synthetic Optimization: Exploring microwave-assisted or flow chemistry routes to improve yield and purity.
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Biological Screening: Evaluating antimicrobial, anticancer, or enzyme inhibitory activity.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.
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